(Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide: Stereoselective Synthesis Guide
(Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide: Stereoselective Synthesis Guide
This guide details the high-fidelity synthesis of (Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide , the cis-isomer of the scabicidal agent Crotamiton. While the commercial drug is predominantly the trans (E) isomer, the cis (Z) isomer is a critical reference standard for pharmacopeial purity profiling and structure-activity relationship (SAR) studies.
Executive Strategy
Synthesizing the Z-isomer of Crotamiton presents a thermodynamic challenge. The E-isomer is significantly more stable; therefore, standard acylation of N-ethyl-o-toluidine with crotonyl chloride yields the E-product. Direct coupling with (Z)-but-2-enoic acid (isocrotonic acid) carries a high risk of thermal or acid-catalyzed isomerization to the E-form.
The Solution: This guide prioritizes a Lindlar Semi-Hydrogenation pathway. By constructing the carbon skeleton with an alkyne (triple bond) first, we can utilize a stereoelectronically controlled reduction to exclusively generate the Z-alkene.
Target Audience: Medicinal Chemists, Process Development Scientists. Core Challenge: Stereocontrol (Z/E ratio) and steric hindrance (ortho-substituted aniline).
Retrosynthetic Analysis
The retrosynthesis disconnects the amide bond and subsequently the alkene unsaturation.
-
Disconnection 1 (Amide): Breaks the molecule into the nucleophile N-ethyl-o-toluidine and the acyl electrophile.
-
Disconnection 2 (Unsaturation): Instead of using the unstable Z-alkene precursor, we trace back to 2-butynoic acid (tetrolic acid). The triple bond serves as a "masked" Z-double bond.
Primary Synthesis Protocol: The Alkyne Route
Phase 1: Synthesis of the Alkyne Precursor
Objective: Synthesize N-ethyl-N-(2-methylphenyl)but-2-ynamide. Challenge: The ortho-methyl group on the aniline creates steric hindrance, requiring a reactive acylating agent.
Reagents:
-
Substrate: N-ethyl-o-toluidine (1.0 eq)
-
Acid: 2-Butynoic acid (Tetrolic acid) (1.2 eq)
-
Coupling Agent: Thionyl Chloride (
) or HATU -
Base: Triethylamine (
) or DIPEA -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol (Acid Chloride Method):
-
Activation: In a flame-dried flask under
, dissolve 2-butynoic acid (1.2 eq) in anhydrous DCM. Add catalytic DMF (2 drops). -
Chlorination: Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain crude 2-butynoyl chloride.
-
Coupling: Dissolve N-ethyl-o-toluidine (1.0 eq) and
(2.0 eq) in anhydrous DCM at 0°C. -
Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted aniline) and brine. Dry over . -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Checkpoint: Confirm product identity via
NMR (Absence of alkene protons, presence of methyl singlet ~2.0 ppm).
-
Phase 2: Stereoselective Lindlar Reduction
Objective: Reduce the alkyne to the (Z)-alkene without over-reduction to the alkane. Mechanism: Syn-addition of hydrogen across the catalyst surface.
Reagents:
-
Substrate: Alkyne Intermediate (from Phase 1)
-
Catalyst: Lindlar Catalyst (Pd/CaCO3 poisoned with Pb) (5-10 wt% loading)
-
Poison: Quinoline (Synthetic grade, 2-5 eq relative to Pd)
-
Hydrogen Source:
gas (Balloon pressure sufficient) -
Solvent: Methanol or Ethyl Acetate[1]
Step-by-Step Protocol:
-
Preparation: In a hydrogenation flask, dissolve the alkyne intermediate in Methanol (0.1 M concentration).
-
Poisoning: Add Quinoline. Note: Quinoline is critical to inhibit full reduction to the alkane.[2]
-
Catalyst Addition: Add Lindlar catalyst carefully (pyrophoric risk).
-
Hydrogenation: Purge the system with
, then introduce via balloon. Stir vigorously at RT. -
Monitoring (Critical): Monitor by HPLC or GC every 30 minutes. The reaction typically completes in 1–4 hours.
-
Stop Condition: Stop immediately when starting material is consumed. Prolonged exposure leads to over-reduction (alkane) or isomerization.
-
-
Workup: Filter through a pad of Celite to remove Pd.[1] Wash the pad with Methanol. Concentrate the filtrate.
-
Quinoline Removal: Dissolve residue in EtOAc and wash with dilute HCl (pH 4-5) to remove quinoline. Wash with brine, dry, and concentrate.
Purification & Validation (Self-Validating System)
The Z-isomer is prone to photo-isomerization.[3][4] Perform all purification steps under low light or amber glassware.
Separation Strategy (HPLC)
If trace E-isomer or alkane is present, use the following conditions optimized for shape selectivity.
| Parameter | Condition | Rationale |
| Column | Acclaim C30 (3 µm, 2.1 x 150 mm) | C30 stationary phases offer superior shape selectivity for geometric isomers compared to C18. |
| Mobile Phase | Acetonitrile : Water (40 :[5][6] 60) | Isocratic elution prevents gradient-induced baseline shifts. |
| Flow Rate | 0.5 mL/min | Optimized for resolution ( |
| Detection | UV @ 242 nm | |
| Retention | Z-isomer elutes before E-isomer | The Z-isomer is more compact and slightly more polar in this context. |
Spectroscopic Validation Criteria
You must confirm the Z configuration using
-
Coupling Constant (
):-
Z-Isomer (Target): The alkene protons will show a coupling constant of
. -
E-Isomer (Impurity): The alkene protons will show a coupling constant of
.
-
-
Shift Diagnostic: The
-proton of the crotonyl group in the Z-isomer often appears upfield relative to the E-isomer due to anisotropic shielding by the carbonyl.
Process Workflow Diagram
Troubleshooting & Critical Control Points
| Issue | Root Cause | Corrective Action |
| Presence of Alkane | Over-reduction during Lindlar step. | Reduce reaction time; increase Quinoline concentration; ensure |
| E-Isomer Contamination | Isomerization during workup or storage. | Avoid heating >40°C. Store in amber vials at -20°C. Use C30 HPLC for final polish. |
| Low Yield (Coupling) | Steric hindrance of N-ethyl-o-toluidine. | Ensure Acid Chloride is fully formed (fresh |
References
-
BenchChem Technical Support. (2025).[6] A Comparative Study of the Cis and Trans Isomers of Crotamiton. BenchChem. Link
-
PubChem. (2025).[7] 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)- (CID 6604255).[7] National Center for Biotechnology Information. Link
-
Fisher Scientific. (2025). Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. Thermo Fisher Scientific. Link
- Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450.
-
Krieg, S. C., et al. (2011).[8] Stereoselective Synthesis of 2-Oxyenamides. Wiley Online Library. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (PDF) Hydrogen-Bond-Directed Highly Stereoselective Synthesis of Z-Enamides via Pd-Catalyzed Oxidative Amidation of Conjugated Olefins [academia.edu]
- 4. Hydrogen-bond-directed highly stereoselective synthesis of Z-enamides via Pd-catalyzed oxidative amidation of conjugated olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)- | C13H17NO | CID 6604255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
